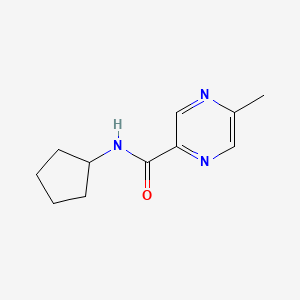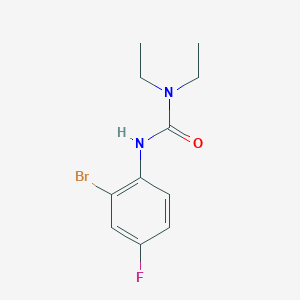
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea, also known as BFDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFDU is a derivative of diethylurea and is synthesized through a specific method.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is not fully understood, but it is believed to inhibit DNA synthesis and induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of thymidine kinase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a promising candidate for drug development. It has been studied for its effects on various biochemical and physiological processes, including cell cycle arrest, DNA damage, and induction of apoptosis in cancer cells. This compound has also been shown to have radioprotective effects, reducing the damage caused by ionizing radiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea in lab experiments is its high purity, which ensures accurate and reproducible results. This compound has also shown low toxicity, making it a safer alternative to other compounds. However, one limitation of using this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for 3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea research, including further studies on its antitumor and antiviral activity, as well as its potential use as a radioprotective agent. This compound could also be studied for its effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, further research could be conducted to improve the solubility of this compound in water, making it more suitable for certain experiments.
Synthesemethoden
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea is synthesized through a specific method that involves the reaction of 2-bromo-4-fluoroaniline with diethylurea in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified through recrystallization. This method yields high purity this compound, which is suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-fluorophenyl)-1,1-diethylurea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its antitumor activity, and its potential as a therapeutic agent for cancer treatment. This compound has also shown promising results in inhibiting viral replication, making it a potential candidate for antiviral drug development. In addition, this compound has been studied for its potential use as a radioprotective agent.
Eigenschaften
IUPAC Name |
3-(2-bromo-4-fluorophenyl)-1,1-diethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2O/c1-3-15(4-2)11(16)14-10-6-5-8(13)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHSXOVFUHGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
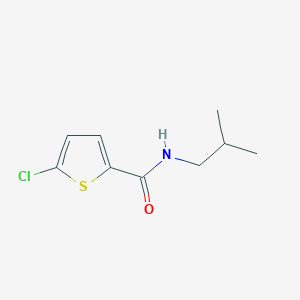

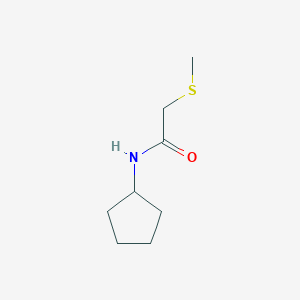

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
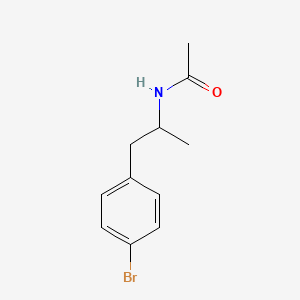
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)


